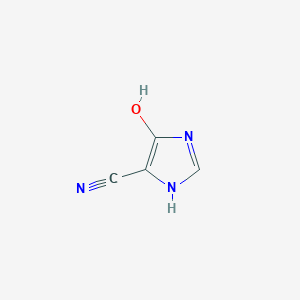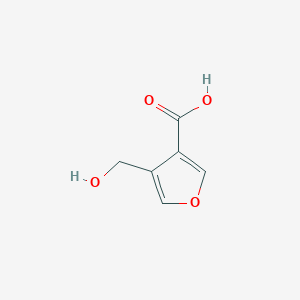![molecular formula C5H2N2OS2 B12908190 [1,3]Dithiolo[4,5-b]pyrazin-2-one CAS No. 4428-04-0](/img/structure/B12908190.png)
[1,3]Dithiolo[4,5-b]pyrazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,3]Dithiolo[4,5-b]pyrazin-2-one: is a heterocyclic compound with the molecular formula C5H2N2OS2 and a molecular weight of 170.21 g/mol
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dithiolo[4,5-b]pyrazin-2-one typically involves the reaction of di-(sodiomercapto)methyleneamalononitrile with 2,3-dichloropyrazine 1-oxide . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar reaction pathways as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions.
化学反応の分析
Types of Reactions: [1,3]Dithiolo[4,5-b]pyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry: In chemistry, [1,3]Dithiolo[4,5-b]pyrazin-2-one is used as a building block for the synthesis of more complex heterocyclic compounds . Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: The compound has potential applications in biological research due to its ability to interact with biomolecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, this compound derivatives are investigated for their potential therapeutic properties. These derivatives may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development .
Industry: Industrially, the compound is used in the formulation of fungicidal paints and coatings . Its ability to inhibit the growth of fungi and algae makes it valuable for protecting surfaces in marine and humid environments.
作用機序
The mechanism of action of [1,3]Dithiolo[4,5-b]pyrazin-2-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction disrupts essential biochemical pathways, resulting in the desired biological effects .
類似化合物との比較
1,3-Dithiolo[4,5-b]pyrazin-2-ylidene-propanedinitrile 4-oxide: This compound is similar in structure and also exhibits fungicidal and algicidal properties.
Pyrazine-1,3-dithiole-2-one:
Uniqueness: [1,3]Dithiolo[4,5-b]pyrazin-2-one is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other heterocyclic compounds.
特性
CAS番号 |
4428-04-0 |
|---|---|
分子式 |
C5H2N2OS2 |
分子量 |
170.2 g/mol |
IUPAC名 |
[1,3]dithiolo[4,5-b]pyrazin-2-one |
InChI |
InChI=1S/C5H2N2OS2/c8-5-9-3-4(10-5)7-2-1-6-3/h1-2H |
InChIキー |
DQCZRPBDNDDYFF-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=N1)SC(=O)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Methylfuran-3-yl)disulfanyl]-L-alanine](/img/structure/B12908110.png)







methanone](/img/structure/B12908153.png)





